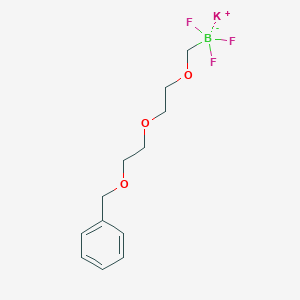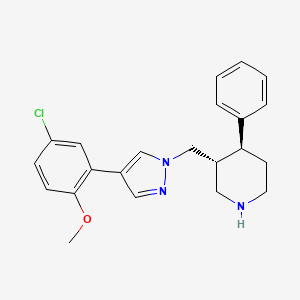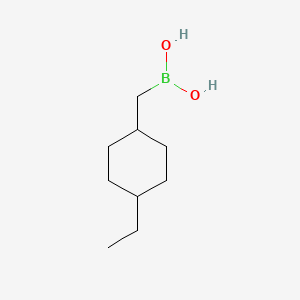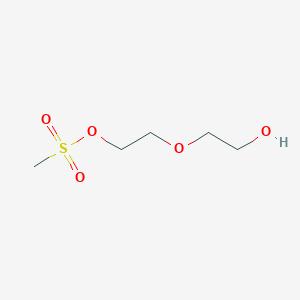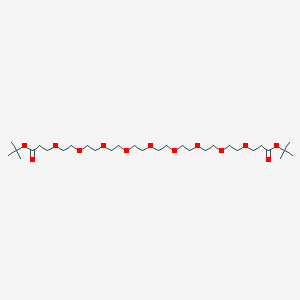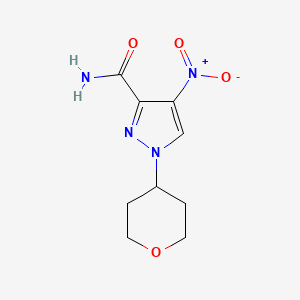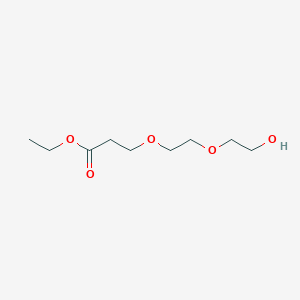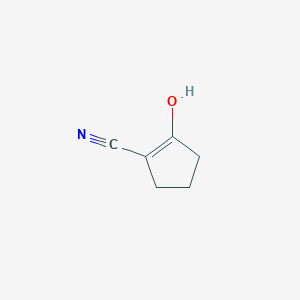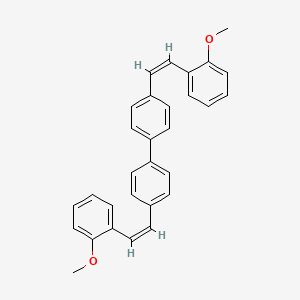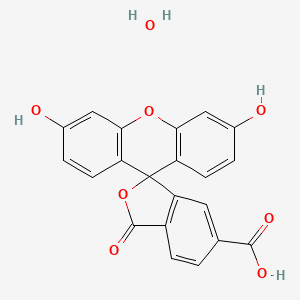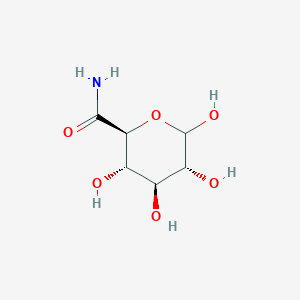
m-PEG24-alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG24-alcohol is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that induce the degradation of specific proteins by leveraging the ubiquitin-proteasome system within cells . The compound is characterized by its long PEG chain, which enhances its solubility and biocompatibility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process can be carried out under controlled conditions to achieve the desired molecular weight and purity . The reaction conditions often include the use of catalysts such as potassium hydroxide and temperature control to ensure the polymerization proceeds efficiently .
Industrial Production Methods
Industrial production of m-PEG24-alcohol follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and stringent quality control measures to ensure consistency and purity. The final product is often purified using techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG24-alcohol primarily undergoes substitution reactions due to the presence of the hydroxyl group. This group can be replaced with various functional groups to create derivatives suitable for different applications .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include alkyl halides, acyl chlorides, and isocyanates. These reactions are typically carried out under mild conditions, often at room temperature, to prevent degradation of the PEG chain .
Major Products
The major products formed from these reactions include PEG derivatives with different functional groups, such as esters, ethers, and carbamates. These derivatives are used in various applications, including drug delivery and bioconjugation .
Aplicaciones Científicas De Investigación
m-PEG24-alcohol is widely used in scientific research due to its versatility and biocompatibility. Some of its key applications include:
Mecanismo De Acción
m-PEG24-alcohol functions as a linker in PROTACs, facilitating the formation of a complex between an E3 ubiquitin ligase and a target protein. This complex promotes the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG chain enhances the solubility and stability of the PROTAC molecule, improving its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
m-PEG12-alcohol: A shorter PEG chain variant used in similar applications but with different solubility and biocompatibility profiles.
m-PEG48-alcohol: A longer PEG chain variant offering enhanced solubility but potentially reduced cellular uptake.
Uniqueness
m-PEG24-alcohol strikes a balance between solubility and cellular uptake, making it a versatile choice for various applications. Its intermediate chain length provides optimal properties for use in PROTAC synthesis and other bioconjugation processes .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H100O25/c1-51-4-5-53-8-9-55-12-13-57-16-17-59-20-21-61-24-25-63-28-29-65-32-33-67-36-37-69-40-41-71-44-45-73-48-49-74-47-46-72-43-42-70-39-38-68-35-34-66-31-30-64-27-26-62-23-22-60-19-18-58-15-14-56-11-10-54-7-6-52-3-2-50/h50H,2-49H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFISRZFZGAZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H100O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
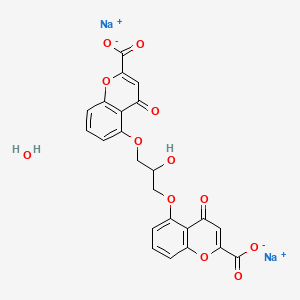
![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B8004930.png)
